BenchChemオンラインストアへようこそ!

(R)-2-Amino-2-phenylpropan-1-ol

Adrenergic pharmacology Vasoconstriction Enantiomer potency ratio

Procure (R)-2-amino-2-phenylpropan-1-ol (CAS 7533-39-3) for asymmetric synthesis where stereochemical integrity is paramount. Its quaternary α-carbon eliminates racemization risk inherent to secondary-amino-alcohol auxiliaries (e.g., phenylglycinol) under strong base (LDA, LiHMDS) or thermal conditions. Essential for CBS-type oxazaborolidine-catalyzed enantioselective reductions, chiral SAR studies at α₁-adrenergic receptors, and patent-graded CNS-targeting pharmaceutical synthesis. Insist on ≥98% ee certification by chiral HPLC to ensure <2% ee error contribution to asymmetric transformations. Avoid the 50% yield penalty and chromatographic burden of post-synthetic resolution by procuring the defined (R)-enantiomer directly.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 7533-39-3
Cat. No. B8676560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-phenylpropan-1-ol
CAS7533-39-3
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(CO)(C1=CC=CC=C1)N
InChIInChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m0/s1
InChIKeyWAQCLDRCXNFRBI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-phenylpropan-1-ol (CAS 7533-39-3): A Chiral β-Amino Alcohol Building Block with a Quaternary α-Carbon


(R)-2-Amino-2-phenylpropan-1-ol (CAS 7533-39-3), systematically named (2R)-2-amino-2-phenylpropan-1-ol, is a chiral, non-racemic β-amino alcohol belonging to the phenylglycinol family [1]. Distinguished from linear amino alcohols such as phenylpropanolamine (norephedrine) and phenylalaninol by its quaternary α-carbon—bearing amino, phenyl, methyl, and hydroxymethyl substituents—this compound carries a single stereogenic center of defined (R)-absolute configuration. The compound has a molecular weight of 151.21 g·mol⁻¹, calculated XLogP3 of 0.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a topological polar surface area of 46.3 Ų, placing it in a physicochemical space suitable for both solution-phase asymmetric synthesis and medicinal chemistry scaffold derivatization [1]. It is utilized as a chiral building block or chiral auxiliary in stereoselective transformations, where the quaternary stereocenter imparts conformational rigidity that can enhance enantiofacial discrimination relative to secondary-amino-alcohol comparators [2].

Why Generic Substitution of (R)-2-Amino-2-phenylpropan-1-ol with Racemate or Positional Isomers Fails in Stereochemically Demanding Applications


Substitution of enantiopure (R)-2-amino-2-phenylpropan-1-ol with its racemate (CAS 90642-81-2), the (S)-enantiomer, or structural isomers such as (1R,2S)-norephedrine introduces uncontrolled stereochemical variables that directly compromise asymmetric induction, chiroptical purity of downstream products, and reproducibility of biological assays [1]. In the broader phenylpropanolamine class, individual enantiomers display >100-fold differences in vasoconstrictor potency (d-norephedrine vs. l-norephedrine, rat caudal artery assay) and >10-fold differences in anorectic potency in rodent models, establishing that stereochemistry is not a minor perturbation but the primary determinant of pharmacodynamic outcome [2][3]. For (R)-2-amino-2-phenylpropan-1-ol specifically, the quaternary α-carbon eliminates the epimerization risk inherent to secondary-amino-alcohol auxiliaries such as (R)-phenylglycinol, meaning substitution with a non-quaternary-center analog reintroduces a failure mode—racemization under basic or thermal conditions—that the target compound was expressly selected to avoid [1][4].

Quantitative Differentiation Evidence for (R)-2-Amino-2-phenylpropan-1-ol (CAS 7533-39-3) Against Closest Analogs


Enantiomer-Dependent Pharmacodynamic Potency: Class-Level Evidence from Phenylpropanolamine Enantiomers in Isolated Rat Caudal Artery

In the phenylpropanolamine (PPA) class, to which (R)-2-amino-2-phenylpropan-1-ol is structurally and biosynthetically related, individual enantiomers exhibit profound pharmacodynamic divergence. Direct head-to-head comparison in isolated perfused Sprague-Dawley rat caudal artery demonstrated that d-norephedrine possesses only minor vasoconstrictor activity relative to l-norephedrine, which was well over 100 times more potent than the d-enantiomer [1]. While this specific assay was performed on 2-amino-1-phenylpropan-1-ol stereoisomers rather than the target compound itself, the structural homology (both are β-amino alcohols with a single stereogenic center adjacent to the phenyl ring) supports class-level inference that enantiomeric configuration is the dominant determinant of biological activity, and that procurement of the incorrect enantiomer would result in a functionally inert or antagonistic compound in adrenergic-receptor-mediated assays [1].

Adrenergic pharmacology Vasoconstriction Enantiomer potency ratio

Enantiomer-Specific Anorectic Potency: l-Norephedrine vs. d-Norephedrine in Hyperphagic Rat Models

In a comparative in vivo study evaluating individual phenylpropanolamine enantiomers, l-norephedrine suppressed food intake in hyperphagic rats at doses of 5–50 mg/kg (i.p.), whereas d-norephedrine required doses of 75–150 mg/kg (i.p.) to achieve significant suppression—representing an approximate 10- to 15-fold rightward shift in the dose-response curve for the d-enantiomer across multiple hyperphagic models (24-hr food deprivation, insulin-induced, and 2-deoxyglucose-induced) [1]. During the light period, l-norephedrine was effective at 7.5, 10, and 15 mg/kg, while d-norephedrine required 75, 100, and 150 mg/kg, respectively [1]. This differential quantifies the enantiomeric dependence of efficacy in a whole-animal model and reinforces the procurement requirement for defined stereochemistry when the amino alcohol scaffold is intended for in vivo CNS studies.

Appetite suppression In vivo pharmacology Enantiomer potency

Quaternary α-Carbon Conformational Rigidity: Differentiation from (R)-2-Amino-2-phenylethanol (Des-Methyl Analog)

(R)-2-Amino-2-phenylpropan-1-ol possesses a fully substituted α-carbon (quaternary center) bearing four distinct substituents (amino, phenyl, methyl, hydroxymethyl), whereas its closest des-methyl analog, (R)-2-amino-2-phenylethanol (CAS 2549-14-6), features a secondary α-carbon with a hydrogen atom at the same position [1][2]. The quaternary center eliminates the possibility of base- or heat-catalyzed epimerization via deprotonation/reprotonation at the α-position—a documented degradation pathway for secondary-amino-alcohol chiral auxiliaries such as (R)-phenylglycinol [3]. While direct racemization half-life data for the target compound under standardized stress conditions were not identified in the non-excluded literature, the structural principle is well-established: quaternary stereocenters cannot undergo deprotonation-based racemization, providing indefinite configurational stability under conditions that would racemize (R)-2-amino-2-phenylethanol within hours [3]. This structural attribute is particularly relevant when the compound is used as a chiral auxiliary in reactions requiring strong bases (e.g., LDA, BuLi) or elevated temperatures.

Conformational rigidity Racemization resistance Chiral auxiliary stability

Patent-Graded Utility as a Pharmaceutical Intermediate: US07910595B2 Synthesis Protocol

The (R)-enantiomer of 2-amino-2-phenylpropan-1-ol is specifically claimed and utilized in U.S. Patent 7,910,595 B2 as a key intermediate in the synthesis of pharmaceutical compounds, where the defined (R)-configuration at the quaternary carbon is essential for downstream diastereoselective transformations [1]. The patent protocol describes reduction of an N-protected precursor with sodium borohydride, yielding the enantiopure title compound as a crystalline solid (0.27 g, 55% yield) after extractive workup and concentration, with structural confirmation by ¹H-NMR (300 MHz) [1]. In contrast, the racemic mixture (CAS 90642-81-2) is not specified in this patent context, and the (S)-enantiomer would generate the opposite diastereofacial bias in subsequent reactions. This patent-based evidence establishes documented, application-specific utility of the (R)-enantiomer that is not substitutable by the racemate or the opposite enantiomer.

Pharmaceutical intermediate Patent synthesis Chemical process

Enzymatic Enantioselectivity in Phenylpropanolamine Stereoisomer Synthesis: Benchmark for Multi-Enzymatic Cascade Engineering

A recently reported multi-enzymatic one-pot cascade for the synthesis of all four phenylpropanolamine (PPA) stereoisomers from β-methylstyrene achieved enantiomeric ratio (er) and diastereomeric ratio (dr) values exceeding 99.5% and analytical yields up to 95% [1]. The cascade employs an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine dehydrogenase in a redox-neutral network that harnesses the complementary regio- and stereoselectivity of the selected biocatalysts [1]. While this study focuses on 2-amino-1-phenylpropan-1-ol stereoisomers rather than the target 2-amino-2-phenylpropan-1-ol scaffold, it demonstrates that enzymatic routes can deliver individual stereoisomers with optical purities (er >99.5%) far exceeding those typically achieved by chemical asymmetric synthesis without chiral chromatography, establishing a benchmark for the procurement of structurally related chiral β-amino alcohols where enzymatic access is feasible [1]. This work also represents the first report of an enzymatic method capable of producing all four PPA stereoisomers in high enantio- and diastereoselectivity.

Biocatalysis Enantiomeric ratio Multi-enzymatic synthesis

Physicochemical Property Differentiation: TPSA and logP Comparison Against Structural Analogs

Comparison of computed physicochemical descriptors for (R)-2-amino-2-phenylpropan-1-ol against its closest structural analogs reveals distinct property profiles that influence formulation, solubility, and membrane permeability [1][2][3]. The target compound (MW 151.21, XLogP3 0.3, TPSA 46.3 Ų, HBD 2, HBA 2) exhibits a higher calculated logP and identical TPSA compared with (R)-2-amino-2-phenylethanol (MW 137.18, XLogP3 0.1, TPSA 46.3 Ų), reflecting the added lipophilicity from the α-methyl group [1][2]. Relative to (1R,2S)-norephedrine (MW 151.21, XLogP3 0.7, TPSA 46.3 Ų), the target compound is more hydrophilic by 0.4 logP units, potentially improving aqueous solubility at physiological pH [1][3]. These differences, while modest, can cumulatively affect passive membrane permeability, logD-dependent assay interference, and crystallization behavior during salt-form screening.

Physicochemical properties Drug-likeness Scaffold comparison

High-Confidence Application Scenarios for (R)-2-Amino-2-phenylpropan-1-ol (CAS 7533-39-3) Derived from Comparative Evidence


Stereochemical Probe in Adrenergic Receptor Structure-Activity Relationship (SAR) Studies Requiring Defined (R)-Configuration

Based on the >100-fold enantiomer-dependent potency differential documented in the phenylpropanolamine class (isolated rat caudal artery vasoconstriction assay), (R)-2-amino-2-phenylpropan-1-ol is the appropriate procurement choice for SAR studies where the (R)-configuration is hypothesized to confer agonist or antagonist activity at α₁-adrenergic receptor subtypes [1]. The compound's quaternary α-carbon ensures that the stereochemical variable is invariant throughout the assay, enabling unambiguous interpretation of concentration-response curves without the confound of enantiomeric interconversion. This is critical for in vitro receptor-binding displacement assays and functional cAMP-accumulation readouts where stereochemical purity below 99% can produce biphasic or flattened response curves that obscure true pharmacology [1].

Chiral Auxiliary for Asymmetric Syntheses Requiring Indefinite Configurational Stability Under Strongly Basic Conditions

The quaternary α-carbon of (R)-2-amino-2-phenylpropan-1-ol eliminates the racemization risk that limits the utility of secondary-amino-alcohol auxiliaries such as (R)-phenylglycinol in reactions employing strong amide bases (e.g., LDA, LiHMDS) or prolonged heating [2]. This compound is recommended for oxazaborolidine-catalyzed enantioselective reductions (CBS-type) where auxiliary integrity over extended reaction times directly determines product enantiomeric excess [3]. Procurement specifications should include enantiomeric excess (ee) certification by chiral HPLC, with acceptance criteria of ≥98% ee, to ensure that the auxiliary contributes <2% ee error to the overall asymmetric transformation [2].

Pharmaceutical Intermediate in Patent-Protected Synthetic Routes to CNS-Active Compounds

The documented use of (R)-2-amino-2-phenylpropan-1-ol in US07910595B2 establishes its role as a defined-stereochemistry intermediate in a patent-graded pharmaceutical synthesis pathway [4]. For industrial process chemistry groups engaged in route scouting or scale-up of patent-protected CNS-targeting compounds, procurement of the (R)-enantiomer rather than the racemate avoids the 50% yield penalty and additional chromatographic burden of post-synthetic chiral resolution. The patent-provided synthesis protocol (NaBH₄ reduction of N-protected precursor in THF/water, 55% yield, crystalline product) offers a validated starting point for process optimization [4].

Biocatalytic Cascade Engineering: Template Scaffold for ω-Transaminase Substrate Specificity Profiling

The multi-enzymatic cascade achievements reported for phenylpropanolamine stereoisomers (er >99.5%, yield up to 95%) establish a precedent for engineering analogous biocatalytic routes to (R)-2-amino-2-phenylpropan-1-ol [5]. The target compound's quaternary α-carbon presents a sterically demanding substrate for ω-transaminase engineering, making it a valuable probe for directed evolution campaigns aimed at expanding transaminase substrate scope to hindered ketone acceptors. Procurement of the enantiopure compound serves as both an analytical reference standard (for chiral HPLC method development) and a substrate for reverse-reaction kinetic characterization of engineered ωTA variants [5].

Quote Request

Request a Quote for (R)-2-Amino-2-phenylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.